1,4-Phenylene diisocyanate

Polyurethane Elastomer Thermal Stability Phase Separation

Standard MDI/TDI elastomers fail under sustained dynamic load and high heat due to poor hard-segment packing. 1,4-Phenylene diisocyanate (PPDI, CAS 104-49-4) solves this with its rigid, symmetrical structure, enabling rapid, stable microphase separation and superior thermal stability. - Achieves equilibrium morphology ~150x faster than asymmetric counterparts, enabling consistent polyurea coating production. - Delivers higher storage modulus and lower loss factor vs. MDI/TDI systems under dynamic loads, extending service life of industrial casters, press-on tires, and mining sieves. - 98% purity; moisture-sensitive solid shipped under inert gas; global delivery from BenchChem.

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
CAS No. 104-49-4
Cat. No. B094882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylene diisocyanate
CAS104-49-4
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=O)N=C=O
InChIInChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
InChIKeyALQLPWJFHRMHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





PPDI Technical Profile for High-Performance Polyurethane


1,4-Phenylene diisocyanate (PPDI), CAS 104-49-4, is a highly symmetrical, rigid, rod-like aromatic diisocyanate with a molecular weight of 160.13 g/mol and a melting point of 96-99 °C, which is significantly higher than that of common liquid diisocyanates such as MDI (approx. 38 °C) and TDI (approx. 22 °C) . This structural symmetry is the primary driver of its unique performance profile in polyurethane (PU) and polyurea systems, enabling superior packing of hard segments [1]. PPDI is primarily utilized as a high-performance building block for the synthesis of cast and thermoplastic polyurethane elastomers requiring exceptional dynamic mechanical properties and thermal stability [2].

Symmetrical, rod-like structure supports efficient hard-segment packing in polyurethane and polyurea systems.
High melting point (96–99 °C) allows elevated-temperature processing and solid-handling workflows.
Reported to enable cast and thermoplastic elastomers with enhanced dynamic mechanical properties.

Why PPDI Cannot Be Replaced by MDI or TDI


The performance of segmented polyurethanes and polyureas is fundamentally dependent on the degree of microphase separation between hard and soft segments. This process is directly influenced by the symmetry and rigidity of the diisocyanate monomer [1]. While standard aromatic diisocyanates like MDI (diphenylmethane diisocyanate) and TDI (toluene diisocyanate) are cost-effective for general applications, their molecular architectures limit the packing efficiency and ordering of hard segments [2]. As a result, generic substitution with MDI or TDI fails in applications requiring high thermal stability, low hysteresis under dynamic loads, or rapid attainment of equilibrium morphology. The following sections provide quantitative, comparator-based evidence demonstrating the distinct performance advantages of PPDI over its closest in-class alternatives [3].

MDI Kinked diphenylmethane structure limits hard-segment ordering; may not achieve the phase separation or thermal stability reported for PPDI.
TDI Asymmetric toluene core reduces driving force for microphase separation; dynamic mechanical performance may shift significantly.
MPDI Asymmetric isomer exhibits drastically slower morphology development (~150× longer); processing and property consistency may not transfer.

Quantitative Evidence for PPDI Selection


Thermal Stability vs. MDI and TODI

In a comparative study of polyurethane hard segment structure, PPDI-based polyurethanes demonstrated superior thermal stability relative to those based on TODI and MDI. This enhancement is attributed to the highly symmetric and rigid nature of the PPDI molecule, which facilitates superior packing efficiency and enhanced phase separation between hard and soft segments [1].

Thermal Stability
Head-to-head
PPDI-based PU exhibits higher thermal stability and well-phase-separated structure vs. MDI and TODI counterparts.
Supports selection for high-temperature polyurethane applications.
DSC, SAXS, FTIR characterization; PU with 1,4-BD/HQEE extenders.
Polyurethane Elastomer Thermal Stability Phase Separation

Morphology Equilibrium Kinetics vs. MPDI

The symmetry of the diisocyanate monomer has a profound impact on the kinetics of microphase separation. In a direct comparative study using time-dependent FTIR, symmetric PPDI-based polyurea reached its equilibrium morphology approximately 150 times faster than its asymmetric isomer, MPDI-based polyurea [1].

Morphology Kinetics
Head-to-head
PPDI-based polyurea reached equilibrium morphology in ~1 h, approximately 150× faster than MPDI (150 h).
Rapid morphology development supports efficient coating production and reproducible properties.
Time-dependent FTIR; segmented polyetherurea films annealed at 200 °C.
Polyurea Morphology Microphase Separation

Monomeric NCO Content Comparison

The theoretical isocyanate (NCO) group content of the monomer is a key parameter influencing hard segment concentration and crosslink density in polyurethane formulations. PPDI, with its low molecular weight of 160.13 g/mol, exhibits an NCO content of 52.5%, which is significantly higher than that of higher molecular weight standard aromatic diisocyanates [1].

NCO Content
Class-level
52.5%
Higher NCO per mass unit may offer formulation flexibility.
Calculated from molecular weight; data to verify. MDI 33.5%, TDI 48.3%.
NCO Content Hard Segment Polyurethane Formulation

Dynamic Mechanical Performance vs. MDI and TDI

The efficient packing of PPDI-based hard segments translates into superior dynamic mechanical properties. Comparative analysis shows that PPDI-based polyurethane exhibits a larger storage modulus (G') and a lower loss factor (tan δ) than both MDI-based and TDI-based formulations [1]. This indicates a higher degree of elasticity and lower internal friction, which is a hallmark of better phase separation.

Dynamic Properties
Head-to-head
Higher storage modulus (G') and lower loss factor (tan δ) than MDI- and TDI-based PU.
Indicates higher elasticity and lower internal friction under dynamic loading.
Cast PU from PTMEG polyol; comparative DMA evaluation.
Dynamic Mechanical Analysis Storage Modulus Damping

Best-Fit Application Scenarios for PPDI


High-Temperature, High-Load Elastomers

The superior thermal stability and enhanced phase separation of PPDI-based polyurethanes, quantitatively demonstrated through direct comparison with MDI and TODI [1], make this diisocyanate the critical raw material for cast elastomer components such as industrial casters, press-on tires, mining sieves, and high-temperature seals. These applications require the material to maintain mechanical integrity and resilience under continuous dynamic loads and elevated temperatures where standard MDI- or TDI-based elastomers would undergo excessive softening or premature failure. The improved dynamic mechanical properties, specifically the higher storage modulus and lower loss factor compared to MDI and TDI systems [2], further validate its use in shock absorbers and vibration damping pads for heavy machinery, ensuring longer service life and reduced maintenance intervals.

Rapid-Curing Polyurea Coatings

The finding that symmetric PPDI-based polyurea reaches its equilibrium morphology approximately 150 times faster than its asymmetric MPDI counterpart (1 hour vs. 150 hours) [3] has significant industrial implications. This rapid self-assembly behavior enables the efficient production of high-performance polyurea protective coatings with consistent microphase-separated morphology. Such coatings are ideal for applications requiring rapid turnaround and robust barrier properties, including corrosion protection for pipelines, waterproofing membranes, and impact-resistant linings for truck beds and industrial flooring. The ability to achieve stable, long-range ordered hydrogen bonding networks [4] contributes to the coating's mechanical toughness and chemical resistance.

High-Elasticity Thermoplastic Polyurethanes

For academic and industrial R&D focused on advancing the property envelope of thermoplastic polyurethanes, PPDI is an indispensable building block. The combination of its high NCO content (52.5%) and symmetrical, rigid molecular structure enables the synthesis of TPUs with exceptionally well-defined hard segment domains [5]. The resulting materials exhibit a unique combination of high tensile strength, resilience, and wear resistance that is difficult to achieve with MDI or TDI [6]. This makes PPDI-based TPU the focus of research into next-generation materials for biomedical devices, high-durability athletic footwear components, and specialized automotive parts where performance outweighs the cost premium of the raw material.

Model Copolymers for Morphology Studies

In academic materials science, PPDI serves as a 'gold standard' monomer for fundamental investigations into polymer microphase separation. Its highly symmetric and rigid structure provides a well-defined, idealized system for studying the kinetics and thermodynamics of hard segment ordering. Research methodologies such as time-dependent FTIR, DSC, and AFM studies have leveraged PPDI to uncover the dramatic differences in equilibrium times between symmetric and asymmetric diisocyanates [3]. Furthermore, quantum mechanical calculations (QMC) have confirmed that PPDI-based urethane and urea groups enable long-range hydrogen bonding ordering, a phenomenon not observed in less symmetric counterparts [4]. This makes PPDI essential for researchers developing and validating theoretical models of block copolymer self-assembly.

Application
Selection Property
Validation Focus
High-temperature elastomers
Thermal stability and phase separation
DSC, DMA under elevated temperatures
Rapid-curing polyurea coatings
Morphology equilibrium kinetics
Time-dependent FTIR, coating property reproducibility
High-elasticity TPU
Hard-segment packing and NCO content
Tensile, resilience, and wear resistance testing
Model copolymer studies
Symmetry-driven hard-segment ordering
AFM, scattering, computational model validation

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